O-(4-Nitrophenyl)-L-serine

Catalog No.
S15734563
CAS No.
M.F
C9H10N2O5
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Nitrophenyl)-L-serine

Product Name

O-(4-Nitrophenyl)-L-serine

IUPAC Name

2-amino-3-(4-nitrophenoxy)propanoic acid

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)

InChI Key

QLWVJDYYLGGSJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N

O-(4-Nitrophenyl)-L-serine is an amino acid derivative characterized by the presence of a nitrophenyl group attached to the hydroxyl group of L-serine. This compound is notable for its unique structure, which combines the properties of an amino acid with those of a nitrophenyl moiety, allowing it to participate in a variety of

  • Reduction: The nitro group can be reduced to form 4-aminophenyl-L-serine using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
  • Hydrolysis: The ester bond in O-(4-Nitrophenyl)-L-serine can be hydrolyzed under acidic or basic conditions, yielding L-serine and 4-nitrophenol.

These reactions allow for the synthesis of various derivatives and modifications that can be tailored for specific applications in research and industry .

The biological activity of O-(4-Nitrophenyl)-L-serine is primarily linked to its interactions with enzymes and proteins. The nitrophenyl group acts as a leaving group in enzymatic reactions, facilitating the formation of enzyme-substrate complexes. This compound has been utilized in studies involving enzyme kinetics and substrate specificity due to its ability to act as a chromophore, enabling easy detection and quantification in biochemical assays .

The synthesis of O-(4-Nitrophenyl)-L-serine typically involves:

  • Esterification: L-serine reacts with 4-nitrophenyl chloroformate under basic conditions, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.
  • Solvent Use: The reaction is commonly conducted in organic solvents such as dichloromethane to facilitate the esterification process.

For industrial production, methods may be scaled up using continuous flow reactors and automated systems to optimize yield and purity .

O-(4-Nitrophenyl)-L-serine finds applications across various fields:

  • Organic Synthesis: It serves as a building block in the preparation of peptides and other biologically active molecules.
  • Biochemical Research: The compound is used to study enzyme-substrate interactions due to its chromophoric properties.
  • Pharmaceutical Industry: It may be involved in synthesizing novel pharmaceuticals and agrochemicals, leveraging its unique chemical characteristics .

Research indicates that O-(4-Nitrophenyl)-L-serine interacts with various enzymes, influencing their activity. Its mechanism involves binding at active sites where it can participate in catalytic processes or act as a substrate. Studies have shown that this compound can affect enzyme kinetics, providing insights into enzyme mechanisms and substrate specificity .

Several compounds share structural similarities with O-(4-Nitrophenyl)-L-serine, each possessing unique properties:

CompoundDescriptionUnique Features
O-(4-Nitrophenyl)-D-serineD-enantiomer of O-(4-Nitrophenyl)-L-serine; may exhibit different biological activities.Stereochemical differences affecting activity.
4-Nitrophenyl-L-alanineAnother amino acid derivative with a nitrophenyl group; used similarly in biochemical studies.Different amino acid backbone alters reactivity.
4-Nitrophenyl-L-cysteineA sulfur-containing analog that participates in diverse

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

226.05897142 g/mol

Monoisotopic Mass

226.05897142 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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